molecular formula C25H26N2O6 B13094275 (2S,3S)-2,5-Dioxopyrrolidin-1-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoate

(2S,3S)-2,5-Dioxopyrrolidin-1-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoate

Cat. No.: B13094275
M. Wt: 450.5 g/mol
InChI Key: XPCMQYXXCGKJHT-NGMICRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-2,5-Dioxopyrrolidin-1-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoate is a complex organic compound that is often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group for amino acids in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2,5-Dioxopyrrolidin-1-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoate typically involves the protection of the amino group of an amino acid with the Fmoc group. This can be achieved using reagents such as fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium carbonate . The reaction is usually carried out in an organic solvent such as dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of deprotection and coupling required for peptide synthesis. The use of solid-phase synthesis techniques allows for the efficient production of peptides with high purity .

Mechanism of Action

The mechanism of action of (2S,3S)-2,5-Dioxopyrrolidin-1-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoate involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective coupling with other amino acids. The deprotection step reveals the free amino group, enabling the formation of peptide bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S,3S)-2,5-Dioxopyrrolidin-1-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoate lies in its specific stereochemistry and the presence of the Fmoc protecting group, which makes it particularly useful in peptide synthesis. Its stability and ease of removal under mild conditions make it a preferred choice for protecting amino groups during the synthesis of complex peptides .

Properties

Molecular Formula

C25H26N2O6

Molecular Weight

450.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate

InChI

InChI=1S/C25H26N2O6/c1-3-15(2)23(24(30)33-27-21(28)12-13-22(27)29)26-25(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,23H,3,12-14H2,1-2H3,(H,26,31)/t15-,23?/m0/s1

InChI Key

XPCMQYXXCGKJHT-NGMICRHFSA-N

Isomeric SMILES

CC[C@H](C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CCC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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